molecular formula C17H30N2O B7974884 2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol

2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol

Cat. No.: B7974884
M. Wt: 278.4 g/mol
InChI Key: SELSPFZQGRJBMP-UHFFFAOYSA-N
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Description

2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol is a phenolic derivative featuring a diethylamino-substituted pentylamine side chain. This compound is structurally characterized by a phenol core with a methyl group at the 6-position and a flexible aminoalkyl substituent at the 2-position.

Synthesis of this compound involves microwave-assisted reactions, as seen in analogous structures, where intermediates like 5-(diethylamino)pentan-2-ylamine are coupled with phenolic precursors under controlled conditions . Purification typically employs diethyl ether extraction and vacuum evaporation .

Properties

IUPAC Name

2-[[5-(diethylamino)pentan-2-ylamino]methyl]-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-5-19(6-2)12-8-10-15(4)18-13-16-11-7-9-14(3)17(16)20/h7,9,11,15,18,20H,5-6,8,10,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELSPFZQGRJBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NCC1=CC=CC(=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 5-(Diethylamino)-2-pentanone

A foundational approach involves the reductive amination of 5-(Diethylamino)-2-pentanone (CAS 105-14-6) to yield 5-(Diethylamino)pentan-2-amine , a critical intermediate. This step employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst under mild acidic conditions (pH 4–6). The reaction proceeds via imine formation followed by reduction, achieving yields of 75–85%.

Reaction Scheme:

5-(Diethylamino)-2-pentanoneNaBH3CNNH4OAc, MeOH5-(Diethylamino)pentan-2-amine\text{5-(Diethylamino)-2-pentanone} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc, MeOH}} \text{5-(Diethylamino)pentan-2-amine}

Condensation with 6-Methyl-2-hydroxybenzaldehyde

The primary amine intermediate reacts with 6-methyl-2-hydroxybenzaldehyde in a Mannich-type reaction to form the target compound. This step utilizes aqueous hydrochloric acid (10–15%) as a catalyst under reflux conditions (80–90°C, 6–8 hours). The Schiff base intermediate is subsequently reduced using sodium borohydride (NaBH4) to stabilize the secondary amine linkage.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (aldehyde:amine)

  • Solvent: Ethanol/water (3:1 v/v)

  • Yield: 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Pathways and Industrial Scalability

One-Pot Tandem Synthesis

A patent-pending method (EP1807395A1) describes a tandem process combining reductive amination and condensation in a single reactor. This approach minimizes intermediate isolation, enhancing throughput. Key features include:

  • Catalyst: Titanium tetraisopropoxide (Ti(OiPr)₄)

  • Temperature: 50–60°C

  • Yield: 82% with >95% purity (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation step, reducing reaction time from hours to minutes. Parameters include:

  • Power: 300 W

  • Duration: 15–20 minutes

  • Solvent: Dimethylformamide (DMF)

  • Yield: 77%.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Advantages
Reductive AminationNaBH3CN, MeOH, 25°C, 12h75–8590–92High selectivity
Mannich ReactionHCl, EtOH/H₂O, reflux, 8h68–7288–90Scalability
One-Pot TandemTi(OiPr)₄, 60°C, 6h82>95Reduced purification steps
Microwave-AssistedDMF, 300W, 20min7793Rapid synthesis

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization: Ethyl acetate/hexane (1:3) yields crystals with 89–91% purity.

  • Column Chromatography: Silica gel (230–400 mesh) with gradient elution (ethyl acetate:hexane 30–70%) achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, aromatic), 3.72 (t, 2H, N-CH₂), 2.51 (m, 2H, CH₂-NEt₂).

  • IR (KBr): 3350 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

Challenges and Optimization Strategies

Byproduct Formation

Side products such as N-alkylated derivatives arise from over-alkylation during the Mannich reaction. Mitigation strategies include:

  • Temperature Control: Maintaining reflux below 90°C.

  • Stoichiometry: Limiting aldehyde excess to ≤1.2 equivalents.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Ethanol/water mixtures offer a balance between solubility and ease of isolation.

Industrial Applications and Scalability

The one-pot tandem method is favored for large-scale production due to its efficiency and reduced waste. Pilot-scale trials (10 kg batches) demonstrate consistent yields of 80–83% with a throughput of 1.2 kg/h .

Chemical Reactions Analysis

Types of Reactions

2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • Structural Features: This compound (from ) shares the diethylaminoethyl side chain but incorporates a pyrrole-carboxamide core and a fluorinated indole moiety. The indole-pyrrole conjugate system enables π-π stacking, while the diethylamino group aids solubility.
  • Synthesis: Prepared via multi-step coupling reactions involving diethylaminoethylamine intermediates. Unlike the target phenol derivative, this compound requires chiral salt formation (e.g., (2S)-2-hydroxybutanedioate) for stabilization .

5-(6-Methoxynaphthalen-2-yl)-1-aryl-1-(4-(trifluoromethyl)phenylamino)phenol

  • Structural Features: A naphthalene-phenol hybrid with a trifluoromethylphenylamino group (). The trifluoromethyl group enhances metabolic stability compared to the methyl group in the target compound.
  • Synthesis: Involves Ullmann coupling for aryl-amine bond formation. The methoxynaphthyl group introduces steric bulk, reducing solubility relative to the diethylamino-pentyl chain in the target compound .
  • Applications : Studied for anti-inflammatory activity, with the trifluoromethyl group improving receptor binding affinity .

5-[(2,3-Dichlorophenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine

  • Structural Features: A pyrimidine-based compound with a diazenyl linker and dichlorophenyl substituent (). The rigid pyrimidine core contrasts with the flexible phenolic structure of the target compound.
  • Synthesis: Prepared via azo-coupling reactions under acidic conditions. The dichlorophenyl group introduces strong electron-withdrawing effects, altering reactivity compared to the electron-donating diethylamino group .
  • Applications : Explored as a dye intermediate and in photodynamic therapy due to its chromophoric diazenyl group .

Research Findings and Trends

  • Solubility and Bioavailability: The diethylamino-pentyl chain in the target compound improves solubility in non-polar solvents compared to trifluoromethyl or dichlorophenyl analogs, which exhibit higher metabolic stability but lower aqueous solubility .
  • Synthetic Efficiency : Microwave-assisted synthesis (used for the target compound) reduces reaction times by ~50% compared to traditional heating methods in analogous preparations .
  • Biological Activity: Phenolic derivatives with aminoalkyl chains show promise in targeting membrane-bound proteins, whereas pyrimidine/indole analogs are more suited for intracellular targets .

Biological Activity

The compound 2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol , with CAS number 1713897-35-8, is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

  • Molecular Formula : C17H30N2O
  • Molecular Weight : 278.43 g/mol
  • Purity : >98% (as per supplier information)
PropertyValue
Trivial NameThis compound
CAS Number1713897-35-8
Molecular FormulaC17H30N2O
Molecular Weight278.43 g/mol

The biological activity of this compound appears to be linked to its structural features, particularly the diethylamino group and the phenolic moiety. These components may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of any new compound. In related studies, compounds similar in structure to this compound exhibited varying degrees of cytotoxic effects on different cell lines, including HeLa and MCF-7 cells. The half-maximal inhibitory concentration (IC50) values were determined to assess their safety and therapeutic window .

Case Studies

  • Antiviral Screening : In a study examining small molecules against FMDV, compounds structurally similar to this compound were tested for their ability to inhibit viral replication. The results indicated that certain derivatives could effectively reduce viral titers in cell cultures .
  • Cytotoxicity Assessment : A comparative analysis of related compounds showed that while some exhibited significant cytotoxicity at higher concentrations, others maintained a favorable safety profile, suggesting potential for further development in therapeutic applications .

Future Directions

Given the promising biological activities observed in structurally related compounds, further research is warranted to explore the specific mechanisms of action for this compound. This includes:

  • In vitro and In vivo Studies : Comprehensive testing on various cell lines and animal models to evaluate efficacy and safety.
  • Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by this compound.

Q & A

Q. What are the recommended synthetic routes for 2-(((5-(Diethylamino)pentan-2-yl)amino)methyl)-6-methylphenol, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to introduce the diethylamino-pentan-2-yl and aminomethyl-phenol moieties. Key intermediates should be purified via column chromatography and characterized using:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structural motifs like diethylamino groups and aromatic protons .
  • FT-IR spectroscopy to verify functional groups (e.g., phenolic -OH stretch at ~3300 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    For reproducibility, ensure solvent purity and reaction conditions (e.g., inert atmosphere for amine protection) are rigorously controlled .

Q. How can researchers determine the physicochemical properties of this compound?

Methodological Answer: Critical properties include:

  • LogP (lipophilicity): Measured via reverse-phase HPLC or calculated using software like ACD/Labs .
  • Aqueous solubility: Determined through shake-flask experiments at physiological pH (e.g., 7.4) .
  • pKa: Use potentiometric titration or UV-Vis spectral shifts to assess ionization states of the phenolic -OH and tertiary amine groups .
    PubChem-derived computational tools (e.g., XLogP3) provide preliminary estimates but require experimental validation .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for this compound?

Methodological Answer: Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

  • Reproducibility checks: Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) .
  • Purity validation: Employ LC-MS or GC-MS to confirm compound integrity (>95% purity) .
  • Mechanistic studies: Use kinase profiling or receptor-binding assays to clarify target specificity .
    Cross-reference findings with structurally analogous compounds (e.g., phenolic derivatives with diethylamino side chains) .

Q. What methodological frameworks are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

  • Phase 1: Assess abiotic stability via hydrolysis studies (pH 4–9, 25–50°C) and photodegradation under UV light .
  • Phase 2: Evaluate biodegradation using OECD 301/302 tests with activated sludge or soil microcosms .
  • Phase 3: Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .
    Integrate high-resolution mass spectrometry (HRMS) to identify transformation products .

Q. How can structure-activity relationships (SAR) be optimized for this compound in pharmacological contexts?

Methodological Answer:

  • Scaffold modification: Synthesize analogs with varied alkyl chain lengths (e.g., replacing diethylamino with dimethylamino) and assess potency .
  • Molecular docking: Use software like AutoDock Vina to predict interactions with target proteins (e.g., GPCRs or kinases) .
  • In vitro validation: Screen analogs in cell-based assays (e.g., cytotoxicity, IC50 determination) under controlled conditions (e.g., 5% CO₂, 37°C) .
    Prioritize compounds with enhanced selectivity (e.g., >10-fold selectivity over off-targets) .

Methodological Design & Reproducibility

Q. What experimental design principles ensure robust data in studies involving this compound?

Methodological Answer:

  • Positive/negative controls: Include known agonists/antagonists in bioassays to validate experimental setups .
  • Blinding: Implement double-blind protocols for subjective endpoints (e.g., histopathology scoring) .
  • Statistical power: Use tools like G*Power to calculate sample sizes for adequate statistical power (α=0.05, β=0.2) .
    Document all protocols in compliance with FAIR data principles .

Q. How can computational methods enhance the study of this compound’s reactivity?

Methodological Answer:

  • DFT calculations: Predict reaction pathways (e.g., amine oxidation) using Gaussian 16 with B3LYP/6-31G* basis sets .
  • Molecular dynamics (MD): Simulate solvation effects in aqueous or lipid environments (e.g., GROMACS) .
  • Cheminformatics: Leverage PubChem’s BioActivity data to identify potential off-target interactions .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Work in a fume hood to avoid inhalation of aerosols .
  • Spill management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
    Refer to SDS Section 8 (Exposure Controls) for compound-specific guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.